N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-11-21-13-16(18(20-21)24-12-5-2)17(22)19-14-7-9-15(10-8-14)23-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZIIGLJTIOVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Pyrazole Carboxamide Derivatives
Multi-Step Synthesis via Pyrazole Carboxylic Acid Intermediates
The foundational approach involves constructing the pyrazole core followed by sequential derivatization.
Pyrazole Ring Formation
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For 1-propyl-3-propoxy-substituted pyrazoles , the reaction of propylhydrazine with 3-propoxy-1,3-diketones under acidic conditions yields the 1,3-disubstituted pyrazole. For example:
- Step 1 : Propylhydrazine reacts with ethyl 3-propoxyacetoacetate in ethanol under reflux to form 1-propyl-3-propoxy-1H-pyrazole-4-carboxylate (yield: 65–75%).
- Step 2 : Saponification with NaOH converts the ester to 1-propyl-3-propoxy-1H-pyrazole-4-carboxylic acid (yield: 85–90%).
Carboxamide Formation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with 4-ethoxyaniline :
One-Pot Synthesis Using Coupling Reagents
Alternative methods employ coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to bypass acid chloride formation:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Troubleshooting
Applications and Derivatives
While the target compound’s bioactivity remains unexplored, structurally analogous pyrazole carboxamides exhibit antifungal and herbicidal activity. Modifications to the propyl/propoxy chains could optimize pharmacokinetic properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Ring
The electron-deficient pyridazine ring facilitates nucleophilic attacks at positions adjacent to electron-withdrawing groups. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Aromatic amination | NH₃/EtOH, 80°C, 12h | 4-((2-methylbenzyl)oxy)-6-oxo-1-(2-chlorophenyl)-1,6-dihydropyridazine-3-carboxamide | 68% |
| Halogenation | POCl₃, DMF, reflux, 6h | 3-chlorocarbonyl derivative | 72% |
These substitutions are critical for introducing pharmacophores in medicinal chemistry applications.
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under basic or acidic conditions, enabling carboxylate intermediate generation:
| Conditions | Reagents | Products | Application |
|---|---|---|---|
| Basic hydrolysis | 2M NaOH, EtOH/H₂O (1:1), 60°C, 4h | Corresponding carboxylic acid | Precursor for metal complexes |
| Acidic hydrolysis | 6M HCl, reflux, 8h | Acid chloride (with SOCl₂) | Amide coupling |
The carboxylic acid intermediate coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form bioactive complexes.
Oxidation of the Dihydropyridazine System
Controlled oxidation converts the dihydropyridazine moiety into a fully aromatic pyridazine system:
Oxidation enhances π-conjugation, potentially improving binding to biological targets .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, expanding structural diversity:
|
Scientific Research Applications
Biological Activities
N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can modulate pathways related to inflammation. This compound has shown potential in reducing inflammatory markers in vitro, suggesting applications in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. This compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
Anticancer Potential
The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit tumor growth in certain cancer models, warranting further investigation into its mechanisms as an anticancer agent .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, this compound was administered at varying doses. Results indicated a significant reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory drug.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Lipophilicity : The 4-ethoxy group in the target compound contributes to higher molecular weight and lipophilicity compared to the 2-methoxy analog. This could influence solubility and membrane permeability in biological systems.
Crystallographic Analysis
Both compounds are candidates for X-ray crystallography to resolve their three-dimensional conformations. The SHELX suite, particularly SHELXL for refinement, is commonly employed for such analyses . Differences in substituent positions could lead to distinct crystal packing arrangements, influencing melting points and solubility—though empirical data for these properties remain unreported.
Biological Activity
N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS No. 1013765-63-3) is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.4 g/mol. The compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and a carboxamide functional group that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1013765-63-3 |
This compound has shown promising activity as an inhibitor of 11-beta-hydroxysteroid dehydrogenase , an enzyme crucial for regulating cortisol levels in the body. This inhibition can influence metabolic processes, inflammation, and stress responses, making it a candidate for therapeutic applications in conditions like metabolic syndrome and obesity .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various models. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to established anti-inflammatory drugs .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics .
Synthesis and Evaluation
A study conducted by Al-Hazimi et al. (2024) synthesized this compound using multi-step organic reactions tailored to achieve high yield and purity. The synthesized compound was subjected to biological evaluations where it exhibited notable binding affinity to target proteins involved in metabolic regulation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives has highlighted how modifications in substituents can significantly affect biological activity. For instance, the presence of ethoxy and propoxy groups in this compound enhances its lipophilicity, potentially improving its absorption and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
